molecular formula C9H8F3NO4S B2550289 3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid CAS No. 610259-77-3

3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid

Cat. No.: B2550289
CAS No.: 610259-77-3
M. Wt: 283.22
InChI Key: HWLSXRKETRVKLM-UHFFFAOYSA-N
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Description

3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H8F3NO4S and its molecular weight is 283.22. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Trifluoromethyl Sulfonation : Koller et al. (2009) describe a method for the trifluoromethylation of sulfonic acids, showcasing the potential of using trifluoromethyl groups in the modification of benzoic acid derivatives for enhanced reactivity and selectivity in chemical synthesis Koller, J. et al., 2009.

Metal Extraction and Coordination Chemistry : Morohashi et al. (2014) synthesized sulfonyl-bridged oligo(benzoic acid)s, demonstrating their effectiveness as metal extractants. This indicates a role for such compounds in separation sciences and coordination chemistry Morohashi, N. et al., 2014.

Material Science and Environmental Applications

Nanofiltration Membranes : Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, including structures related to the compound of interest. These membranes exhibit improved water flux and selectivity for dye treatment, suggesting applications in water purification and environmental remediation Liu, Y. et al., 2012.

Catalysis and Organic Transformations

Copper-mediated Sulfonylation : Liu et al. (2015) demonstrated a copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, highlighting the utility of such reactions in the construction of complex sulfone architectures for potential applications in drug development and materials science Liu, J. et al., 2015.

Advanced Organic Synthesis

Optically Active Synthesis : Foresti et al. (2003) explored the synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes, paving the way for the creation of bioactive compounds and intermediates for pharmaceutical applications Foresti, E. et al., 2003.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(2,2,2-trifluoroethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c10-9(11,12)5-13-18(16,17)7-3-1-2-6(4-7)8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLSXRKETRVKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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